1-(3-(4-Methylpiperazin-1-YL)prop-1-ynyl)cyclohexyl acetate
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Overview
Description
1-(3-(4-Methylpiperazin-1-YL)prop-1-ynyl)cyclohexyl acetate is a chemical compound that features a piperazine moiety, which is known for its wide range of biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Methylpiperazin-1-YL)prop-1-ynyl)cyclohexyl acetate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One effective method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Methylpiperazin-1-YL)prop-1-ynyl)cyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
1-(3-(4-Methylpiperazin-1-YL)prop-1-ynyl)cyclohexyl acetate has several scientific research applications, including:
Chemistry: Used as a precursor in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-(4-Methylpiperazin-1-YL)prop-1-ynyl)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic acid: A compound with a similar piperazine moiety, used in organic synthesis.
3-((4-Methylpiperazin-1-yl)methyl)-5-nitro-1H-indole: Another compound featuring a piperazine moiety, known for its biological activities.
Uniqueness
1-(3-(4-Methylpiperazin-1-YL)prop-1-ynyl)cyclohexyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-[3-(4-methylpiperazin-1-yl)prop-1-ynyl]cyclohexyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-15(19)20-16(7-4-3-5-8-16)9-6-10-18-13-11-17(2)12-14-18/h3-5,7-8,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOGRRAUCBZNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C#CCN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351393 |
Source
|
Record name | ST082798 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312519-76-9 |
Source
|
Record name | ST082798 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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